molecular formula C18H21BrClN3OS2 B2434318 5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216499-73-8

5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2434318
CAS RN: 1216499-73-8
M. Wt: 474.86
InChI Key: BTFDKUUXFFEHIE-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21BrClN3OS2 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Brominated Benzo[b]thiophen Derivatives

Brominated benzo[b]thiophen derivatives have been synthesized and studied for their pharmacological properties. For instance, Chapman et al. (1971) explored the synthesis of 4- and 5-monosubstituted and 4,5-disubstituted amines and thiouronium salts from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, leading to compounds with preliminary pharmacological activity Chapman, Clarke, Gore, & Sharma, 1971. This suggests potential for the exploration of brominated derivatives in drug development.

Thiophene Derivatives in Drug Synthesis

Thiophene derivatives are commonly utilized in drug synthesis due to their versatile chemical properties. Hongbin et al. (2011) demonstrated the synthesis of arotinolol hydrochloride from 5-acetylthiophene-2-carboxylic acid, showcasing the role of thiophene derivatives in the development of cardiovascular drugs Hongbin, Hui, Dan, & Qinggang, 2011.

Dimethylaminoethyl Group in Cognitive Enhancers

The dimethylaminoethyl group is often incorporated into compounds with neurological applications. Phuagphong et al. (2004) studied a compound with this functional group for its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes, highlighting its potential in cognitive enhancement therapies Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004.

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS2.ClH/c1-11-9-12(2)16-13(10-11)20-18(25-16)22(8-7-21(3)4)17(23)14-5-6-15(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFDKUUXFFEHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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